![molecular formula C24H29N5O2 B2464470 N-[2-(3,4-Dimethoxyphenyl)ethyl]-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amin CAS No. 890623-44-6](/img/structure/B2464470.png)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-11,13-dimethyl-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a]pyrimidin-4-amine group, which is a type of heterocyclic aromatic organic compound. This group is often found in various pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a complex three-dimensional structure due to the presence of multiple ring systems .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amine group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors like its polarity, solubility, stability, and reactivity would all be influenced by the arrangement of its atoms and the nature of its functional groups .Wissenschaftliche Forschungsanwendungen
- Antioxidative Eigenschaften und ROS-Regulation Anwendung: Forscher haben STK954161 verwendet, um die Rolle von reaktiven Sauerstoffspezies (ROS) bei verschiedenen Krankheiten zu untersuchen, darunter Herz-Kreislauf-Erkrankungen, Krebs und neurodegenerative Erkrankungen.
- Anwendung: NF-κB-Inhibitoren sind wertvoll in der Krebsmedikamentenforschung. Die Fähigkeit von STK954161, NF-κB-Signalwege zu modulieren, macht es zu einem potenziellen Kandidaten für die Krebstherapie .
- Anwendung: Retinoid-Kernmodulatoren (wie STK954161) spielen eine entscheidende Rolle bei der Behandlung von Stoffwechsel- und Immunerkrankungen. Forscher untersuchen ihre potenziellen therapeutischen Wirkungen .
- Anwendung: STK954161 kann mit seinen entzündungshemmenden Eigenschaften einen positiven Einfluss auf verschiedene Hirnerkrankungen haben, bei denen Neuroinflammation eine zentrale Rolle spielt .
- Anwendung: Obwohl es nicht direkt mit wissenschaftlicher Forschung zusammenhängt, ist das Verständnis seiner Sicherheit und möglicher Aromastoffanwendungen für die Lebensmittelindustrie-Vorschriften von Bedeutung .
NF-κB-Inhibition für die Krebsforschung
Retinoid-Kernmodulation
Neuroinflammation und Hirnerkrankungen
Aromastoffe und Lebensmittelsicherheit
Genotoxizitätsbewertung
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-6-7-18-14-21(25-11-10-17-8-9-19(30-4)20(13-17)31-5)29-24(27-18)22-15(2)12-16(3)26-23(22)28-29/h8-9,12-14,25H,6-7,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTRKSQKMZBMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCC4=CC(=C(C=C4)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
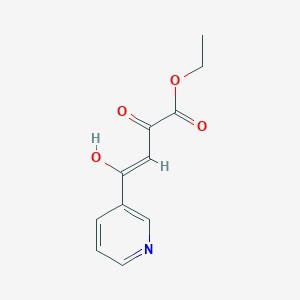
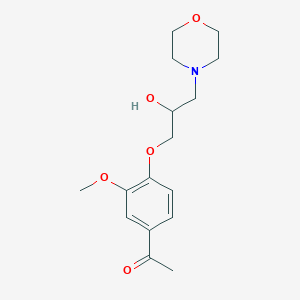

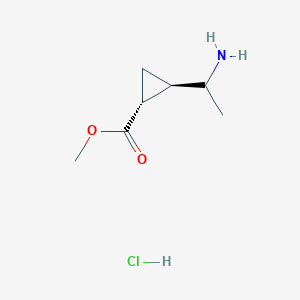
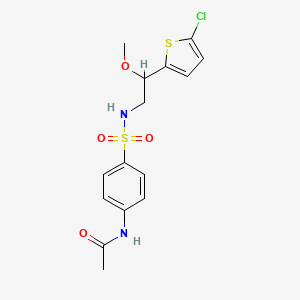


![(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2464401.png)


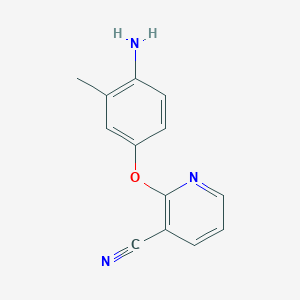
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2464407.png)
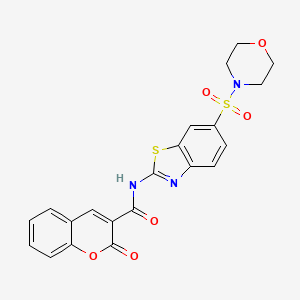
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2464410.png)
